C14H14BrN7OS

Description

C₁₄H₁₄BrN₇OS is a brominated heterocyclic compound containing nitrogen, sulfur, and oxygen. The N₇OS core indicates a complex heterocyclic framework, possibly involving thioamide or imine functionalities, as seen in related compounds .

Properties

Molecular Formula |

C14H14BrN7OS |

|---|---|

Molecular Weight |

408.28 g/mol |

IUPAC Name |

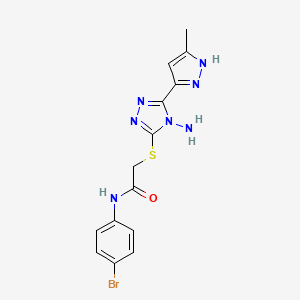

2-[[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |

InChI |

InChI=1S/C14H14BrN7OS/c1-8-6-11(19-18-8)13-20-21-14(22(13)16)24-7-12(23)17-10-4-2-9(15)3-5-10/h2-6H,7,16H2,1H3,(H,17,23)(H,18,19) |

InChI Key |

XAUOWDVRYPWQST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H14BrN7OS typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize the yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C14H14BrN7OS: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving This compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated molecule.

Scientific Research Applications

C14H14BrN7OS: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in the study of biochemical pathways and as a probe for investigating biological processes.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C14H14BrN7OS exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Bromine vs. Metal Coordination: The Cu complex in contains two bromine atoms and a copper center, which likely enhances its stability and redox activity compared to the non-metallic C₁₄H₁₄BrN₇OS. The absence of a metal in the target compound may reduce toxicity, making it more suitable for pharmaceutical applications .

- Functional Group Variation: C₁₆H₁₇N₇OS lacks bromine but includes a C=O group, which alters its electronic properties.

Physicochemical Properties

Key Observations:

- Solubility : The Cu complex’s higher molecular weight and metal coordination may reduce solubility in aqueous media. In contrast, C₁₄H₁₄BrN₇OS’s moderate solubility could balance bioavailability and membrane permeability.

Biological Activity

C14H14BrN7OS is a complex organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of:

- Carbon (C) : 14

- Hydrogen (H) : 14

- Bromine (Br) : 1

- Nitrogen (N) : 7

- Oxygen (O) : 1

- Sulfur (S) : 1

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may undergo redox reactions, leading to the formation of reactive intermediates that can modulate biochemical pathways. This interaction can result in various biological effects, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have explored the biological activity of this compound, providing insights into its potential applications:

- Antimicrobial Efficacy Study :

-

Anticancer Research :

- In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell growth. These findings support further investigation into its use as an anticancer agent.

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.